N-carbamimidoylisoquinoline-3-carboxamide hydrochloride
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Overview
Description
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride typically involves the amidation of isoquinoline-3-carboxylic acid with an appropriate amine. The reaction is usually carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted isoquinoline derivatives.
Scientific Research Applications
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or activate receptors that regulate immune responses . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Laquinimod: A quinoline-3-carboxamide derivative known for its immunomodulatory and anti-tumor properties.
8-Hydroxyquinoline: A compound with a wide range of biological activities, including antimicrobial and anticancer effects.
8-Methoxycoumarin-3-carboxamide: A compound with potent anticancer activity against liver cancer.
Uniqueness
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride is unique due to its specific structural features and the presence of both carbamimidoyl and carboxamide groups. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and safety profile.
Properties
CAS No. |
1348049-13-7 |
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InChI Key |
LPZMGJUBGHSLPH-UHFFFAOYNA-N |
Origin of Product |
United States |
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